5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid

Enzyme Inhibition Glycogen Phosphorylase Metabolic Disease

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid (CAS 216217-20-8) is a privileged scaffold for medicinal chemistry programs targeting mutant EGFR and BRAF kinases. The unique combination of an N-1 methoxyethyl group and a 5-chloro substituent is essential for target engagement and pharmacokinetic profile — generic indole-2-carboxylic acid analogs cannot substitute without derailing SAR. This compound directly enables synthesis of low-nanomolar EGFRT790M/BRAFV600E inhibitors, Hedgehog pathway antagonists (IC50 = 0.5 µM), and glycogen phosphorylase inhibitors. Procure this specific building block to maintain program integrity.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
CAS No. 216217-20-8
Cat. No. B1310333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid
CAS216217-20-8
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O
InChIInChI=1S/C12H12ClNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16)
InChIKeyNNKVVQATCLRGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid: A Key Indole-2-Carboxylic Acid Scaffold for Diversified Drug Discovery


5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid (CAS 216217-20-8) is a synthetic indole derivative with the molecular formula C12H12ClNO3 . It features a 5-chloro substituent on the indole ring, a carboxylic acid at the 2-position, and an N-1 methoxyethyl group. This substitution pattern establishes it as a key member of the broader class of 5-chloro-indole-2-carboxylic acids, which are recognized as privileged scaffolds in medicinal chemistry, particularly for targeting mutant EGFR/BRAF pathways [1]. The compound's primary value lies in its role as a versatile intermediate and building block for the synthesis of bioactive molecules, including kinase inhibitors and enzyme antagonists [2].

Why Substituting 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid in a Synthesis Route is Not Advisable Without Careful Evaluation


While the indole-2-carboxylic acid scaffold is common, simply interchanging different analogs as building blocks can lead to a profound loss of biological activity or failed syntheses. The specific combination and position of substituents on this core dictate molecular interactions with biological targets and influence key physicochemical properties. For instance, the N-1 methoxyethyl group is crucial for modulating pharmacokinetic profiles and target binding, and even a minor change, such as replacing it with an amide group, can shift the potency against human liver glycogen phosphorylase (HLGP) by orders of magnitude [1]. Furthermore, the 5-chloro substitution is a key determinant for inhibiting specific mutant kinases like EGFRT790M, whereas different halogen or substitution patterns yield compounds with vastly different selectivity and antiproliferative profiles [2]. Therefore, substituting this specific compound with a generic indole-2-carboxylic acid or a differently substituted analog is not a trivial exchange and will likely derail a structure-activity relationship (SAR) program.

Quantitative Differentiation: Evidence-Based Comparison of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid and its Analogs


Impact of N-1 Substitution on Glycogen Phosphorylase Inhibition: A Direct Comparative Analysis

The N-1 substitution pattern critically influences target binding. The amide derivative of 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, known as CP-305,494, demonstrates potent inhibition of human liver glycogen phosphorylase (HLGP) with an IC50 of 12.5 µM. In stark contrast, a more complex amide derivative (CP-91149) lacking the methoxyethyl motif exhibits an IC50 of 260 nM against a related isoform, highlighting a ~48-fold difference in potency driven by structural variation [1].

Enzyme Inhibition Glycogen Phosphorylase Metabolic Disease

SAR-Guided Potency of 5-Chloro-Indole-2-Carboxylates Against Mutant EGFR and BRAF Kinases

A series of 5-chloro-indole-2-carboxylate derivatives, which can be synthesized from 5-chloro-1H-indole-2-carboxylic acid (the core of the target compound), have been shown to be potent inhibitors of mutant EGFR and BRAF pathways. The most potent derivatives in this series (compounds 3a-e) exhibited antiproliferative GI50 values ranging from 29 nM to 78 nM and inhibited EGFR with IC50 values of 68-89 nM. Specifically, compound 3e demonstrated an IC50 of 68 nM against EGFR, which is 1.2-fold more potent than the reference drug erlotinib (IC50 = 80 nM). Furthermore, compounds in this series showed an 8-fold selectivity index for the mutant EGFRT790M over wild-type EGFR, a highly desirable property for minimizing off-target toxicity [1].

Cancer Kinase Inhibitors EGFR/BRAF

Synthetic Utility as a Building Block for Hedgehog Pathway Antagonists

The 5-chloro-1H-indole-2-carboxylic acid scaffold, which forms the basis of the target compound, is a key precursor for potent Hedgehog (Hh) pathway antagonists. A derivative, 5-chloro-1H-indole-2-carboxylic acid benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amide, demonstrated an IC50 of 0.5 µM against the Hedgehog pathway [1]. This highlights the utility of the core scaffold for generating biologically active molecules targeting this therapeutically relevant signaling pathway.

Hedgehog Pathway Cancer Chemical Biology

Procurement-Driven Applications: Where 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid Delivers Proven Value


Oncology Research: Synthesizing Next-Generation EGFR/BRAF Inhibitors

This compound is ideally suited for medicinal chemistry groups focused on developing novel kinase inhibitors for oncology. As established in Section 3, the 5-chloro-indole-2-carboxylate core is a proven scaffold for creating potent and selective EGFRT790M and BRAFV600E inhibitors, with key analogs demonstrating low nanomolar GI50 values and an 8-fold selectivity window for the mutant kinase [1]. Procuring this specific building block enables the rapid synthesis and SAR exploration of this promising chemical series.

Metabolic Disease Research: Probing Glycogen Phosphorylase as a Therapeutic Target

Research programs investigating glycogen phosphorylase (GP) as a target for type 2 diabetes or other metabolic disorders will find this compound valuable. Its amide derivative, CP-305,494, is a validated inhibitor of human liver glycogen phosphorylase (HLGP) with a well-defined IC50 of 12.5 µM [2]. The compound serves as a critical intermediate for generating tool compounds and lead molecules to probe GP biology and assess its therapeutic potential.

Chemical Biology: Developing Hedgehog Pathway Modulators

For laboratories studying the Hedgehog signaling pathway in development or cancer, 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid is a strategic procurement choice. It serves as a direct precursor to known Hedgehog pathway antagonists with demonstrated low micromolar activity (IC50 = 0.5 µM) [3]. Its use can accelerate the development of new chemical probes for dissecting this complex pathway.

Pharmaceutical Process Development: Scaling Up Key Intermediates

For CROs and pharmaceutical companies involved in scaling up lead compounds for preclinical development, this compound is a critical intermediate. The robust synthetic routes and commercial availability of 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid in high purity (97-98%) from multiple vendors make it a reliable starting material for larger-scale syntheses of more complex, pharmacologically active molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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